8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-[3-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-5-17-11(10)18-6-3-12(4-7-18)19-8-9-20-12/h1-2,5H,3-4,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQOSZBQKIDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745181 | |
| Record name | 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801306-54-7 | |
| Record name | 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of spirocyclic compounds, which have garnered attention for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that 8-(3-(trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane may inhibit the growth of various pathogens, including bacteria and fungi. Further investigations are needed to quantify its efficacy against specific strains.
Cardiovascular Applications
Compounds in the spirocyclic class have been studied for their cardioprotective effects. They may act as inhibitors of mitochondrial permeability transition pores (mPTP), reducing myocardial cell death during ischemic events such as myocardial infarction. Research has shown that these compounds can improve cardiac function and reduce apoptosis rates in experimental models.
Erythropoietin Regulation
Studies have demonstrated that certain spirocyclic compounds can enhance erythropoietin (EPO) production by inhibiting prolyl hydroxylase enzymes, which regulate hypoxia-inducible factors (HIFs). This property positions them as potential therapeutic agents for treating anemia and related disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of spirocyclic compounds against Mycobacterium tuberculosis and other bacterial strains. Results indicated that modifications to the structure could enhance potency against resistant strains.
Case Study 2: Cardiovascular Protection
In an experimental study involving ischemic heart conditions, the compound demonstrated protective effects by maintaining mitochondrial function and reducing cell death rates during reperfusion injury. This suggests a promising role in developing adjunct therapies for myocardial infarction.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria and fungi | Infection treatment |
| Cardioprotective Effects | Reduces cell death during ischemia | Myocardial infarction therapy |
| Erythropoietin Regulation | Enhances EPO production | Anemia treatment |
Mechanism of Action
The mechanism of action of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
- 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Structure : The trifluoromethyl group is at the 5-position of the pyridine ring instead of the 3-position.
- Properties : Molecular formula C₁₃H₁₅F₃N₂O₂, molecular weight 288.27 g/mol (CAS 942474-71-7) .
- Impact : Substitution at the 5-position alters electronic distribution and steric interactions compared to the 3-position. This may affect binding affinity in biological targets, such as ATPases or kinases, where pyridine orientation is critical .
Indole- and Phenyl-Substituted Derivatives
8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 30)
- Synthesis : Pd-catalyzed coupling of 2-(3-bromophenyl)-1H-indole with the spirocyclic amine (81% yield, 110°C, microwave irradiation) .
- Properties : Pale yellow foam with mp 142–143°C; IR and NMR data confirm the indole-spirocyclic linkage.
- Application : Demonstrated activity as a p97 ATPase inhibitor, highlighting the role of aromatic substituents in targeting AAA+ proteases .
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Sulfonamide and Sulfonimidoyl Derivatives
- 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 14)
- 8-(4-Fluorophenylsulfonimidoyl)-1,4-dioxa-8-azaspiro[4.5]decane (3e)
Benzothiazin-yl and Nitro-Substituted Analogs
- 3b(2S)-8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Multi-Substituted Spirocyclic Compounds
- 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one (4a) Structure: Complex substitution with nitro, chloro, and benzylidene groups. Properties: High molecular weight (803 g/mol), mp 256–260°C; IR confirms C=O (1721 cm⁻¹) and NO₂ (1533 cm⁻¹) stretches .
Comparative Data Tables
Table 1: Key Structural Analogs and Their Properties
Table 2: Physicochemical and Spectral Comparisons
Biological Activity
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS Number: 801306-54-7) is a complex organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a spirocyclic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Molecular Characteristics
The molecular formula of this compound is C₁₃H₁₅F₃N₂O₂, with a molecular weight of approximately 288.27 g/mol. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and overall biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |
| Molecular Weight | 288.27 g/mol |
| CAS Number | 801306-54-7 |
| Hazard Information | Irritant |
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antibacterial activity, potentially targeting both Gram-positive and Gram-negative bacteria.
- Receptor Binding Affinity : The compound has been explored for its interaction with sigma receptors, which play roles in various neurological and physiological processes.
- Analgesic and Anti-inflammatory Effects : Similar compounds have shown promise in reducing pain and inflammation, indicating potential for therapeutic applications.
Study 1: Sigma Receptor Ligands
A study published in PubMed evaluated various piperidine derivatives, including those related to dioxa-spiro compounds, for their affinity towards sigma receptors. The findings indicated that certain modifications could enhance binding affinity and selectivity for sigma receptor subtypes, suggesting a pathway for developing new analgesics based on this scaffold .
Study 2: Antibacterial Activity
Research conducted on derivatives of similar structures demonstrated significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and other pathogens. Compounds exhibiting dual inhibition of bacterial topoisomerases showed promising results in vitro and in vivo, highlighting the potential for this compound as a lead compound in antibiotic development .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can significantly alter its biological properties. For instance, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are critical factors in drug design.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-(3-(Trifluoromethyl)pyridin-2-yl) | C₁₃H₁₅F₃N₂O₂ | Potential antimicrobial and analgesic |
| 4'-[8-(1,4-Dioxa...]-4-trifluorobenzophenone | C₂₂H₂₂F₃NO₃ | Antimicrobial activity |
| Benzophenone | C₁₃H₁₀O | Lacks spirocyclic moiety |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane?
- The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. A common approach involves cyclocondensation of trifluoromethylpyridine derivatives with 1,4-dioxa-8-azaspiro[4.5]decane precursors under reflux in acetic acid, followed by purification via recrystallization (e.g., ethanol) . For example, analogous methods for spirocyclic compounds use sodium acetate as a base and glacial acetic acid as a solvent, with reaction times exceeding 12 hours .
Q. How is the compound characterized structurally and chemically?
- Characterization typically employs NMR spectroscopy (¹H, ¹³C) to confirm spirocyclic connectivity and substituent positions. For instance, ¹H NMR peaks for methyl groups in similar spiro compounds appear at δ ~2.62 ppm, while aromatic protons resonate between δ 6.90–8.20 ppm . IR spectroscopy identifies functional groups (e.g., C=O at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹) . Mass spectrometry (EI-MS) confirms molecular weight, with parent ion peaks (e.g., m/z 803 for a related compound) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Stability studies should include accelerated degradation testing in acidic/basic buffers (e.g., 0.1M HCl/NaOH) at 40–60°C. For spirocyclic analogs, thermal gravimetric analysis (TGA) reveals decomposition points above 250°C, suggesting robustness in non-extreme conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental trial-and-error. For example, reaction path searches using software like Gaussian or ORCA can identify optimal conditions for cyclization steps . Molecular docking may predict interactions with biological targets (e.g., enzymes), guiding structural modifications .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- The trifluoromethylpyridinyl group acts as an electron-deficient aromatic system, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example, boron-containing spiro intermediates (e.g., dioxaborolanes) enable palladium-catalyzed cross-couplings, as seen in analogous compounds .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Multi-method validation is critical. Discrepancies between NMR integration and HPLC purity (e.g., due to residual solvents) require orthogonal techniques like LC-MS or X-ray crystallography . For impurities, reference standards (e.g., EP guidelines) help identify byproducts like oxidation derivatives .
Q. What reactor designs enhance scalability for spirocyclic compound synthesis?
- Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, as applied in pilot-scale synthesis of azaspiro compounds .
Q. How to evaluate the compound’s pharmacological potential using in vitro models?
- Target engagement assays (e.g., kinase inhibition) and ADMET profiling (e.g., microsomal stability, CYP450 inhibition) are critical. Structural analogs with azaspiro cores show activity against CNS targets, suggesting prioritization of blood-brain barrier permeability assays .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to screen variables (e.g., temperature, solvent ratios) for yield improvement .
- Analytical Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm novel structures .
- Data Security : Implement encrypted electronic lab notebooks (ELNs) to protect sensitive synthesis data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
